7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Description

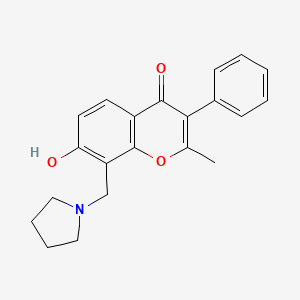

7-Hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a hydroxyl group at C7, a methyl group at C2, a phenyl ring at C3, and a pyrrolidin-1-ylmethyl substituent at C8 (Fig. 1). Its structure was confirmed via $ ^1H $ NMR (δ 8.27, s, 1H; δ 4.08, s, 2H for the pyrrolidinylmethyl group) and synthetic procedures involving column chromatography (DCM:MeOH eluent) with a moderate yield of 23% .

Properties

IUPAC Name |

7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-14-19(15-7-3-2-4-8-15)20(24)16-9-10-18(23)17(21(16)25-14)13-22-11-5-6-12-22/h2-4,7-10,23H,5-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIPHDMPQHERIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, commonly referred to as a chromenone derivative, exhibits significant biological activities that warrant detailed exploration. This compound, with the molecular formula C21H21NO3 and a molecular weight of 335.403 g/mol, has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

The compound is characterized by the following properties:

- Molecular Formula : C21H21NO3

- Molecular Weight : 335.403 g/mol

- IUPAC Name : 7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

- Mechanism of Action :

- Case Studies :

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also notable.

-

Inflammasome Inhibition :

- The compound has been reported to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in various diseases, including neuroinflammation .

- This inhibition leads to a reduction in pro-inflammatory cytokines such as IL-1β and TNFα, which are often elevated in chronic inflammatory conditions .

- Research Findings :

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibits cell proliferation | Targets thymidylate synthase and HDAC |

| Anti-inflammatory | Reduces cytokine levels | Inhibits NLRP3 inflammasome activation |

Scientific Research Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of chromenone compounds, including 7-hydroxy derivatives, exhibit anti-inflammatory effects. A study demonstrated that modifications to the chromenone structure enhanced its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Activity

The compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, it was found to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt pathway .

3. Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it demonstrated a capacity to reduce oxidative stress and improve cognitive function, indicating potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study published in the journal Nature detailed the synthesis and biological evaluation of several chromenone derivatives, including 7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one. The results showed significant inhibition of IL-6 and TNF-alpha production in lipopolysaccharide-stimulated macrophages, underscoring its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer treatment, this compound was tested against MCF-7 cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Mannich Reaction

The pyrrolidin-1-ylmethyl substituent at position 8 is introduced via Mannich reaction , a key pathway for functionalizing chromen-4-ones. This involves:

-

Reactants : Formaldehyde, pyrrolidine, and the parent chromen-4-one scaffold.

-

Conditions : Ethanol/water solvent system, heating at 338–363 K for 24 h, followed by crystallization .

-

Mechanism : Nucleophilic attack by the amine on the in situ-generated iminium ion, leading to C–N bond formation .

| Substrate | Amine Source | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Hydroxy-3-phenylchromen-4-one | Pyrrolidine | 7-Hydroxy-8-(pyrrolidin-1-ylmethyl)-3-phenyl-4H-chromen-4-one | ~60% |

Nitration

The phenyl group at position 3 can undergo electrophilic nitration under acidic conditions:

-

Reactants : Sodium nitrite, nitric acid (6 mol/L).

-

Outcome : Introduces a nitro group at the para-position of the phenyl ring, forming 3-(4-nitroaryl) derivatives .

| Substrate | Nitrating Agent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| 3-Phenylchromen-4-one derivative | HNO₃/NaNO₂ | 3-(4-Hydroxy-3-nitrophenyl)chromen-4-one | 24 h |

Alkylation and Etherification

The hydroxyl group at position 7 participates in alkylation or etherification :

-

Reactants : Alkyl halides or aryl boronic acids.

-

Conditions : DMF/MeOH solvent, sonication, and heating at 363 K .

-

Example : Reaction with 3-methoxyphenoxy groups to form aryl ether derivatives .

Redox Reactions

The chromen-4-one core undergoes reduction at the ketone (C4=O) or oxidation of substituents:

-

Reduction : Sodium borohydride reduces the 4-keto group to a hydroxyl, forming 4H-chromen-4-ol derivatives .

-

Oxidation : Mn-based catalysts oxidize benzylic C–H bonds adjacent to the pyrrolidine group .

Nucleophilic Substitution

The pyrrolidine moiety facilitates quaternization reactions :

-

Reactants : Alkyl halides (e.g., methyl iodide).

-

Conditions : Room temperature, polar solvents (e.g., DMSO) .

-

Outcome : Formation of pyrrolidinium salts, enhancing water solubility .

Coordination Chemistry

The compound acts as a ligand for metal ions:

-

Binding Sites : 4-Keto group, hydroxyl group at C7, and pyrrolidine nitrogen .

-

Applications : Catalytic oxidation of alkanes and asymmetric epoxidation of alkenes .

Photochemical Reactions

Under UV light, chromen-4-ones undergo photocyclization or dealkylation :

Key Research Findings

-

Biological Activity Modulation : Mannich derivatives show enhanced antimicrobial and anticancer properties compared to the parent chromen-4-one .

-

Catalytic Efficiency : Mn complexes of this compound achieve up to 970 catalytic turnovers in alkane oxidation .

-

Structural Flexibility : The pyrrolidine group’s conformational mobility allows for diverse reactivity, including hydrogen bonding and steric effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenones exhibit diverse bioactivities depending on substitution patterns. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Chromenones

Key Structural and Functional Insights

Replacing phenyl with 3-methoxyphenoxy () introduces an ether linkage, enhancing stability but possibly reducing receptor affinity .

Substitution at C8 :

- The pyrrolidinylmethyl group in the target compound and 1a improves CNS penetration compared to daidzein’s unsubstituted C8 .

- Bulkier groups like piperidinylmethyl () or 2-methylpiperidinylmethyl () may alter metabolic stability but reduce solubility .

Biological Activity: Anti-MRSA activity in correlates with 2-oxopropyl at C5, absent in the target compound .

Synthetic Challenges :

- The target compound’s 23% yield () is lower than 1a’s 24%, indicating shared inefficiencies in introducing the pyrrolidinylmethyl group .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one to achieve high yield and purity?

- Methodological Answer :

- Use catalysts (e.g., potassium permanganate for oxidation) and solvents (polar aprotic solvents like DMF) to enhance reaction efficiency .

- Control temperature (typically 60–100°C) and pH to minimize side reactions .

- Employ continuous flow reactors for scalable synthesis and improved reproducibility .

- Purify via column chromatography (silica gel) and validate purity using HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>98%) .

- FT-IR to identify functional groups (e.g., hydroxyl, carbonyl) .

Q. What methodologies are recommended for initial assessment of its biological activity?

- Methodological Answer :

- Conduct antimicrobial assays (e.g., MIC against E. coli and S. aureus) using broth dilution .

- Screen for anticancer activity via MTT assays (IC₅₀ values in cancer cell lines like MCF-7) .

- Evaluate enzyme inhibition (e.g., COX-2 or kinases) using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituents on bioactivity?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine or varying phenyl groups) .

- Compare bioactivity profiles (e.g., IC₅₀ shifts in kinase inhibition assays) .

- Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR) .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Perform kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps .

- Use computational modeling (DFT calculations) to predict reactive intermediates and side pathways .

- Optimize stoichiometry (e.g., molar ratios of aldehyde/phenol precursors) to suppress dimerization .

Q. What methods enable regioselective functionalization of the chromenone core?

- Methodological Answer :

- Apply protecting groups (e.g., TBDMS for hydroxyl groups) to direct substitution at the 8-position .

- Use transition metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to modify the phenyl ring .

- Leverage microwave-assisted synthesis to enhance regioselectivity in heterocyclic reactions .

Q. How can discrepancies between in-vitro and in-vivo efficacy be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.